molecular formula C11H7BrFNO B8736325 8-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

8-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No. B8736325
M. Wt: 268.08 g/mol
InChI Key: SJOLMJRIOLTWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a useful research compound. Its molecular formula is C11H7BrFNO and its molecular weight is 268.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Molecular Formula

C11H7BrFNO

Molecular Weight

268.08 g/mol

IUPAC Name

5-bromo-7-fluoro-1,2-dihydropyrrolo[1,2-a]indol-3-one

InChI

InChI=1S/C11H7BrFNO/c12-8-3-6(13)4-9-7(8)5-10-11(15)1-2-14(9)10/h3-5H,1-2H2

InChI Key

SJOLMJRIOLTWLF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC3=C2C=C(C=C3Br)F)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the ketoester of Step 5 (4 g) in EtOH (150 mL) r.t. was added 40 mL of concentrated HCl. The reaction mixture was stirred at reflux for 1 hour and water was added. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were concentrated The residue was swished in EtOAc/Hexanes to provide 2.9 g of the title compound as a pale yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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